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molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6

Benzo[b]thiophen-2-yl(phenyl)methanol

Cat. No. B180888
M. Wt: 240.3 g/mol
InChI Key: ILMXGRVAPAQFTQ-UHFFFAOYSA-N
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Patent
US07705034B2

Procedure details

Using general procedure B, benzo[b]thiophene was reacted with benzaldehyde to give benzo[b]thiophen-2-yl-phenyl-methanol as a colorless solid. MS: 223.1 ([M+H—H2O]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[CH:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[S:1]1[C:5]([CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[OH:17])=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(O)C1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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